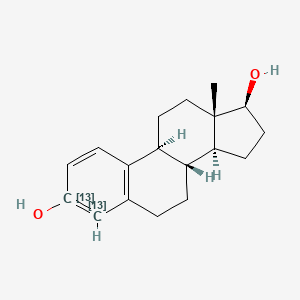

Estradiol-13C2

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H24O2 |

|---|---|

Molekulargewicht |

274.37 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i10+1,12+1 |

InChI-Schlüssel |

VOXZDWNPVJITMN-UDTNTQLLSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=C[13C](=[13CH]4)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Estradiol-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Estradiol-13C2, a crucial labeled internal standard for quantitative bioanalysis. The guide details a plausible synthetic pathway, experimental protocols, and methods for determining isotopic purity. The information presented herein is a synthesis of established principles in steroid chemistry and analytical techniques for isotopically labeled compounds.

Introduction

Estradiol-13C2 is a stable isotope-labeled version of 17β-estradiol, the primary female sex hormone. In drug development and clinical research, isotopically labeled standards are indispensable for accurate quantification of endogenous or administered estradiol in biological matrices using mass spectrometry-based methods. The incorporation of two 13C atoms provides a distinct mass shift, allowing for differentiation from the naturally abundant analyte while maintaining nearly identical physicochemical properties. This guide outlines a synthetic route for [3,4-13C2]estradiol and the analytical methods to verify its isotopic purity.

Synthesis of [3,4-13C2]Estradiol

The synthesis of Estradiol-13C2 can be achieved through a multi-step process starting from a readily available steroid precursor. The following pathway is based on a known method for introducing 13C labels into the A-ring of steroids[1].

Synthetic Pathway Overview

The synthesis commences with the condensation of an A-ring enollactone derived from 3-oxo-4-estren-17β-yl benzoate with [1,2-13C2]acetyl chloride. The resulting intermediate undergoes cyclization, followed by aromatization and hydrolysis to yield [3,4-13C2]estradiol.

Caption: Synthetic route to [3,4-13C2]Estradiol.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of [3,4-13C2]Estradiol.

Step 1: Condensation to form the Intermediate Adduct

-

To a solution of the A-ring enollactone of 3-oxo-4-estren-17β-yl benzoate in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of [1,2-13C2]acetyl chloride in the same solvent.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate adduct.

Step 2: Cyclization to [3,4-13C2]3-oxo-4-estren-17β-yl benzoate

-

Dissolve the crude intermediate adduct in glacial acetic acid.

-

Heat the mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Aromatization to [3,4-13C2]Estradiol-17β-benzoate

-

Aromatization of the A-ring can be achieved using various methods, such as treatment with a copper(II) salt in a suitable solvent.

-

Combine [3,4-13C2]3-oxo-4-estren-17β-yl benzoate with copper(II) bromide in acetonitrile.

-

Heat the mixture at reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

Step 4: Hydrolysis to [3,4-13C2]Estradiol

-

Dissolve the purified [3,4-13C2]Estradiol-17β-benzoate in a mixture of methanol and water.

-

Add a base, such as sodium hydroxide or potassium carbonate.

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by recrystallization or preparative HPLC.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the synthesis of [3,4-13C2]Estradiol. Actual yields and purity will vary depending on the specific reaction conditions and purification efficacy.

| Step | Product | Starting Material | Molar Ratio (Starting:Reagent) | Yield (%) | Purity (%) |

| 1 | Intermediate Adduct | A-ring enollactone | 1 : 1.2 | 85 | >90 (crude) |

| 2 | [3,4-13C2]3-oxo-4-estren-17β-yl benzoate | Intermediate Adduct | - | 70 | >95 |

| 3 | [3,4-13C2]Estradiol-17β-benzoate | [3,4-13C2]3-oxo-4-estren-17β-yl benzoate | 1 : 1.5 | 60 | >95 |

| 4 | [3,4-13C2]Estradiol | [3,4-13C2]Estradiol-17β-benzoate | - | 90 | >99 |

Isotopic Purity Determination

The determination of isotopic purity is critical to ensure the quality of the labeled standard. The primary techniques for this analysis are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Isotopic Purity Analysis

Caption: Workflow for determining the isotopic purity.

Experimental Protocols

3.2.1. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is the gold standard for determining the 13C/12C ratio in a compound.

-

Sample Preparation:

-

Accurately weigh a small amount of the purified [3,4-13C2]Estradiol.

-

Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate) to a known concentration.

-

If necessary, derivatize the estradiol to improve its chromatographic properties (e.g., silylation).

-

-

Instrumentation:

-

Use a gas chromatograph coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer.

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Combustion Reactor: Converts the eluted compound into CO2 and H2O.

-

IRMS: Measures the ion beams of m/z 44, 45, and 46, corresponding to 12CO2, 13CO2, and 12C18O.

-

-

Data Analysis:

-

The 13C/12C ratio is determined from the relative intensities of the m/z 45 and 44 ion beams.

-

The isotopic enrichment is calculated by comparing the measured 13C/12C ratio to the natural abundance ratio.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides direct information about the position and extent of 13C labeling.

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified [3,4-13C2]Estradiol in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

Acquire a quantitative 13C NMR spectrum. This requires a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.

-

Proton-decoupled 13C NMR is standard.

-

-

Data Analysis:

-

Identify the signals corresponding to carbons C3 and C4 in the estradiol molecule[2].

-

Integrate the signals of the 13C-labeled carbons and compare them to the integrals of the unlabeled carbons in the molecule.

-

The isotopic enrichment can be calculated from the relative integral values.

-

Quantitative Data Summary

The following table presents hypothetical results from the isotopic purity analysis of a synthesized batch of [3,4-13C2]Estradiol.

| Analytical Method | Parameter Measured | Result |

| GC-C-IRMS | δ13C (‰ vs. VPDB) | > +1000‰ |

| GC-C-IRMS | Isotopic Enrichment (Atom %) | > 99% |

| 13C NMR | Relative Integral (C3+C4 vs. other carbons) | Consistent with >99% enrichment at C3 and C4 |

| Mass Spectrometry | Molecular Ion Cluster | Predominance of [M+2]+ ion |

Estradiol Signaling Pathways

Estradiol exerts its physiological effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.[3][4][5][6][7]

-

Genomic Pathway: This is the classical pathway where estradiol binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[3][4][5][7] The hormone-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4][5] This process typically occurs over hours to days.[3]

-

Non-Genomic (Membrane-Initiated) Pathway: Estradiol can also elicit rapid cellular responses (within seconds to minutes) by binding to a subpopulation of ERs located at the plasma membrane or to the G protein-coupled estrogen receptor (GPER).[3][4][5][6] This binding activates various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to a variety of downstream effects that can also influence gene expression.[4][5][7]

Caption: Overview of genomic and non-genomic estradiol signaling.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and isotopic purity assessment of Estradiol-13C2. The provided synthetic pathway and analytical protocols serve as a valuable resource for researchers and professionals in drug development and related fields. The successful synthesis and rigorous characterization of high-purity Estradiol-13C2 are paramount for its use as a reliable internal standard in quantitative assays, ultimately contributing to the accuracy and robustness of clinical and preclinical studies.

References

- 1. Synthesis of 3,4-13C2-steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 7. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Estradiol-13C2

An In-Depth Technical Guide to Estradiol-13C2

Introduction

Estradiol-13C2 is a stable, isotopically labeled form of β-Estradiol, the primary female sex hormone. In this labeled compound, two carbon atoms in the estradiol molecule are replaced with the heavy isotope, carbon-13. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater molecular mass. This property makes Estradiol-13C2 an invaluable tool in biomedical and pharmaceutical research, particularly as an internal standard for quantitative analysis by mass spectrometry (MS).[1] Its use allows for precise and accurate measurement of endogenous estradiol levels in various biological matrices, which is crucial for studies in endocrinology, drug metabolism, and clinical diagnostics.

This guide provides a comprehensive overview of the core physical and chemical properties of Estradiol-13C2, detailed experimental protocols for its characterization, and visualizations of its biological signaling pathways and analytical workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Estradiol-13C2 are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value |

| Chemical Name | 17β-Estradiol-13C2 |

| Synonyms | β-Estradiol-13C2, E2-13C2, 17β-Oestradiol-13C2 |

| Molecular Formula | C₁₆¹³C₂H₂₄O₂ |

| Molecular Weight | ~274.39 g/mol (Slightly higher than unlabeled Estradiol's ~272.39 g/mol ) |

| Appearance | White to off-white crystalline powder or solid.[2] |

| Isotopic Enrichment | Typically ≥99% for the 13C atoms. |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3] Sparingly soluble in aqueous buffers.[2][3] |

Storage and Stability

Proper storage is essential to maintain the integrity of Estradiol-13C2.

| Condition | Duration |

| Powder at -20°C | ≥ 2 years |

| In Solvent at -80°C | 6 months |

| In Solvent at -20°C | 1 month |

Note: It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[3]

Experimental Protocols and Methodologies

The characterization and quantification of Estradiol-13C2 rely on several standard analytical techniques. These protocols provide a framework for researchers to ensure the identity, purity, and concentration of the compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of Estradiol-13C2, separating it from any unlabeled estradiol or other impurities.

-

Objective: To assess the chemical purity of the Estradiol-13C2 sample.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or mass spectrometry (MS) detector.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the Estradiol-13C2 standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC column.

-

Detection: Monitor the elution profile. If using a UV detector, the wavelength is typically set around 280 nm. For higher specificity, an MS detector is used.

-

Data Analysis: The purity is calculated by integrating the area of the Estradiol-13C2 peak and expressing it as a percentage of the total peak area in the chromatogram.

-

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

MS is the definitive technique for confirming the molecular weight of Estradiol-13C2 and verifying its isotopic enrichment. It is almost always coupled with a chromatographic separation method like HPLC (LC-MS) or Gas Chromatography (GC-MS).

-

Objective: To confirm the molecular identity and determine the percentage of isotopic labeling.

-

Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is commonly used for its high sensitivity and selectivity.[4]

-

Methodology:

-

Sample Infusion/Injection: The sample, prepared as in the HPLC protocol, is introduced into the mass spectrometer's ion source following chromatographic separation.

-

Ionization: Electrospray ionization (ESI) is a common technique used for molecules like estradiol.

-

Mass Analysis: In the first mass analyzer (Q1), the precursor ion corresponding to Estradiol-13C2 is selected. This ion is then fragmented in the collision cell (Q2). The resulting product ions are analyzed in the third mass analyzer (Q3).

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the mass of Estradiol-13C2 (~274.39 Da). The absence of a significant peak at the mass of unlabeled estradiol (~272.39 Da) confirms high isotopic enrichment.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the position of the 13C labels.

-

Objective: To confirm the overall chemical structure and the specific location of the ¹³C atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the Estradiol-13C2 sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated acetone).

-

Data Acquisition: Acquire both ¹H NMR and ¹³C NMR spectra.[5] Two-dimensional NMR experiments like HSQC or HMBC can also be performed to establish correlations between protons and carbons.

-

Data Analysis: The ¹³C NMR spectrum will show significantly enhanced signals for the two carbon atoms that are isotopically labeled.[6] The chemical shifts and coupling patterns in both the ¹H and ¹³C spectra are compared to reference spectra of unlabeled estradiol to confirm that the core molecular structure is correct.

-

Visualizations: Pathways and Workflows

Estrogen Signaling Pathway

Estradiol exerts its biological effects primarily by binding to estrogen receptors (ERs), which can trigger both genomic and non-genomic signaling pathways.[7][8][9][10] The genomic pathway involves the regulation of gene expression, while non-genomic pathways involve rapid signaling cascades initiated at the cell membrane.[8][9][10][11]

Caption: Simplified overview of genomic and non-genomic estrogen signaling pathways.

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control (QC) analysis of a batch of Estradiol-13C2, ensuring it meets the specifications for research use.

Caption: Standard quality control workflow for Estradiol-13C2 characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. β-Estradiol | 50-28-2 [chemicalbook.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 10. KEGG PATHWAY: map04915 [genome.jp]

- 11. academic.oup.com [academic.oup.com]

The Role of Estradiol-13C2 in Advancing Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Estradiol-13C2 in biomedical research. As a stable isotope-labeled (SIL) analog of the primary female sex hormone, 17β-estradiol, Estradiol-13C2 has become an indispensable tool for achieving accuracy and precision in quantitative bioanalysis. This document will delve into its primary applications, present detailed experimental protocols, and summarize key quantitative data to facilitate its integration into research and development workflows.

Core Applications of Estradiol-13C2

Estradiol-13C2's principal utility in biomedical research lies in its role as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic and pharmacokinetic studies.

1.1. Gold Standard Internal Standard for Mass Spectrometry

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays, Estradiol-13C2 is considered the "gold standard" internal standard for the measurement of endogenous estradiol.[1][2] Its structural and physicochemical identity to the unlabeled analyte ensures that it co-elutes chromatographically and experiences identical ionization efficiency in the mass spectrometer's source.[2] This co-behavior allows it to accurately compensate for variations in sample preparation, such as extraction efficiency and matrix effects, as well as fluctuations in instrument response.[3][4] The mass difference of 2 Daltons, due to the two 13C atoms, allows the mass spectrometer to distinguish it from the endogenous estradiol, enabling precise quantification.[5]

1.2. Tracer in Pharmacokinetic and Metabolic Studies

The stable isotope label in Estradiol-13C2 allows it to be used as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of estradiol in vivo.[6] By administering a known dose of Estradiol-13C2, researchers can differentiate the administered compound and its metabolites from the endogenous pool of estradiol. This is crucial for accurately determining pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution.[7][8] Furthermore, it aids in the identification and quantification of estradiol metabolites, providing insights into its metabolic pathways.[9][10][11]

Quantitative Data and Method Performance

The use of a stable isotope-labeled internal standard like Estradiol-13C2 is critical for developing robust and reliable bioanalytical methods. Below are tables summarizing typical performance characteristics of LC-MS/MS methods for estradiol quantification using a SIL internal standard. While the data presented is a composite from various studies using different isotopically labeled estradiols (e.g., d3, d4, 13C3), it is representative of the performance achievable with Estradiol-13C2.

Table 1: Representative LC-MS/MS Method Validation Parameters for Estradiol Quantification

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 pg/mL | [12][13] |

| Upper Limit of Quantification (ULOQ) | 1000 - 10,000 pg/mL | [13][14] |

| Linearity (r²) | > 0.99 | [15] |

| Intra-assay Precision (%CV) | < 10% | [15] |

| Inter-assay Precision (%CV) | < 15% | [16] |

| Accuracy (% Bias) | Within ± 15% | [15] |

Table 2: Representative Recovery and Matrix Effect Data

| Parameter | Typical Value | Reference |

| Extraction Recovery | 80 - 110% | [17] |

| Matrix Effect | 85 - 115% | [17][18] |

| IS-Normalized Matrix Factor (%CV) | < 15% | [3] |

Experimental Protocols

This section provides detailed methodologies for the quantification of estradiol in human serum using LC-MS/MS with Estradiol-13C2 as an internal standard.

3.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting: To 200 µL of serum sample, calibrator, or quality control (QC) sample in a borosilicate glass tube, add 50 µL of Estradiol-13C2 internal standard working solution (e.g., 5 ng/mL in methanol).

-

Equilibration: Vortex the tubes for 10 seconds and allow them to equilibrate for 15 minutes at 4°C.

-

Extraction: Add 1 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 75:25 v/v).

-

Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Freezing: Freeze the aqueous (lower) layer by placing the tubes in a freezer at -80°C for 30 minutes.

-

Transfer: Decant the organic (upper) layer into a clean glass tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., 50:50 methanol:water) and vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.2. LC-MS/MS Instrumental Analysis

-

LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A suitable gradient to separate estradiol from other endogenous components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Estradiol: Q1: 271.2 m/z -> Q3: 145.1 m/z

-

Estradiol-13C2: Q1: 273.2 m/z -> Q3: 147.1 m/z

-

Visualizations: Signaling Pathways and Experimental Workflows

4.1. Estrogen Signaling Pathways

Estradiol exerts its biological effects through genomic and non-genomic signaling pathways. Estradiol-13C2 can be used as a tool to study the dynamics of these pathways.

4.2. Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of estradiol in a biological matrix using Estradiol-13C2 as an internal standard.

4.3. Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is crucial to ensure its reliability. The following diagram outlines the key steps in this process.

Conclusion

Estradiol-13C2 is a powerful and essential tool for modern biomedical research. Its application as a stable isotope-labeled internal standard in mass spectrometry has revolutionized the accurate and precise quantification of estradiol in complex biological matrices. Furthermore, its use as a tracer in metabolic and pharmacokinetic studies provides invaluable insights into the physiological and pharmacological actions of this critical hormone. The detailed protocols and performance data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Estradiol-13C2 in their work, ultimately contributing to advancements in endocrinology, drug development, and clinical diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 8. Development of a physiologically based pharmacokinetic model for estradiol in rats and humans: a biologically motivated quantitative framework for evaluating responses to estradiol and other endocrine-active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic effects of late-onset estradiol replacement in high-fat-fed ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estradiol-driven metabolism in transwomen associates with reduced circulating extracellular vesicle microRNA-224/452 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Messengers: oestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 14. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotage.com [biotage.com]

A Technical Guide to Estradiol-13C2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Estradiol-13C2, a stable isotope-labeled form of the primary female sex hormone, 17β-estradiol. Its use as an internal standard in mass spectrometry-based assays allows for precise and accurate quantification of endogenous estradiol levels in various biological matrices. This document details commercial suppliers, technical specifications, common experimental protocols, and the core signaling pathways of estradiol.

Introduction to Estradiol-13C2

Estradiol-13C2 is a synthetic version of estradiol where two carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling makes the molecule chemically identical to its natural counterpart but distinguishable by its higher mass. This property is invaluable for researchers using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it allows Estradiol-13C2 to be used as an internal standard to correct for matrix effects and analytical variability.[1][2] The use of stable isotope-labeled standards is critical for achieving the high accuracy and reproducibility required in pharmacokinetic studies, endocrine research, and clinical diagnostics.[1][3]

Estradiol itself is the most potent estrogen and a critical steroid hormone in the regulation of the female reproductive cycle, development of secondary sexual characteristics, and maintenance of reproductive tissues.[4][5] It is produced primarily in the ovaries but also in other tissues like the adrenal glands, fat, and brain.[4] Understanding its precise concentration is vital for research into fertility, cancer, osteoporosis, and metabolic disorders.[6][7][8]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer Estradiol-13C2 and its derivatives for research purposes. The products vary in their labeling position, purity, and formulation. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity / Isotopic Enrichment | Notes |

| Benchchem | 17-beta-Estradiol-13C2 | 82938-05-4 | C₁₈H₂₄O₂ | > 95% | Labeled at positions 3 and 4.[1][9] |

| Eurisotop (CIL) | ESTRADIOL (3,4-13C2, 99%) | Not specified | ¹³C₂C₁₆H₂₄O₂ | Isotopic Purity: 99%, Chemical Purity: 98% | Available as a neat solid or 100 µg/mL in acetonitrile.[3][10] |

| MedChemExpress | Estradiol-13C2 (β-Estradiol-13C2) | Not specified | Not specified | Not specified | Marketed as a tracer or internal standard for NMR, GC-MS, or LC-MS.[2] |

| MedChemExpress | Ethynyl Estradiol-13C2 | 2483735-63-1 | C₁₈¹³C₂H₂₄O₂ | Purity (HPLC): 98.6%, Isotopic Enrichment: 99% | A derivative of estradiol, also used as an internal standard.[11][12] |

| BOC Sciences | 17-alpha-Ethynylestradiol-[13C2] | Not specified | Not specified | >95% | Isotope-labeled derivative of Estradiol.[] |

| LGC Standards | Estradiol-13C2 17-Benzoate | 7732-97-0 | C₂₅H₂₈O₃ | Not specified | A benzoate ester derivative. |

| Marques da Silva | Estradiol-13C2 | 82938-05-4 | C₁₆¹³C₂H₂₄O₂ | ≥95% |

Experimental Protocols: Quantification by LC-MS/MS

The primary application of Estradiol-13C2 is as an internal standard for the accurate quantification of estradiol in biological samples like serum and plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[14]

General Workflow

The use of Estradiol-13C2 as an internal standard follows a consistent workflow designed to ensure accurate quantification by accounting for sample loss during preparation and variations in instrument response.

Caption: General workflow for estradiol quantification using Estradiol-13C2 as an internal standard.

Detailed Methodology

The following protocol is a synthesis of methodologies reported in clinical research for the ultrasensitive quantification of estradiol.[14][15]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 600 µL serum sample, add 10 µL of the Estradiol-13C2 internal standard (IS) solution (concentration will depend on the expected analyte range).

-

Incubate the mixture for 1 hour at room temperature.

-

Add 1000 µL of an extraction solvent mixture (e.g., hexane:MTBE, 75:25, v:v).[15]

-

Vortex thoroughly and centrifuge for 10 minutes at 3000 x g to separate the phases.[15]

-

Transfer 700 µL of the upper organic phase to a new plate or vial.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

-

Reconstitute the dried extract in 60 µL of a water:methanol mixture (e.g., 75:25, v:v) suitable for injection.[15]

2. Chromatographic Separation (UHPLC)

-

Column: A high-resolution column is essential. An Acquity UPLC BEH Phenyl 1.7 µm, 2.1 × 50 mm column is a suitable choice.[15]

-

Mobile Phase A: 0.1% Ammonium Hydroxide or 0.2 mM Ammonium Fluoride in UHPLC-grade water.[14][15]

-

Flow Rate: 0.250 mL/min.[15]

-

Gradient: A linear gradient from approximately 30% to 70% Mobile Phase B over 5-6 minutes is a typical starting point.[15]

-

Injection Volume: 50 µL.[15]

3. Mass Spectrometric Detection

-

Instrument: A sensitive triple-quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+ or Thermo TSQ Altis) is required for low-level quantification.[14][15]

-

Ionization Mode: Heated Electrospray Ionization (HESI) in negative mode is commonly used.[15]

-

Monitored Transitions (SRM): At least two transitions should be monitored for both the analyte (estradiol) and the internal standard (Estradiol-13C2) to ensure specificity.

- Example Transitions (will vary by instrument):

- Estradiol (E2): Q1: 271.2 -> Q3: 145.1 / 183.1

- Estradiol-13C2 (IS): Q1: 273.2 -> Q3: 147.1 / 185.1

-

Instrument Settings: Parameters such as ion spray voltage (-4300 V), temperature (500°C), and gas pressures must be optimized for the specific instrument and method.[15]

Estradiol Signaling Pathways

Estradiol exerts its biological effects through a complex network of signaling pathways, which can be broadly categorized as genomic and non-genomic.[16][17][18] These pathways are mediated primarily by two nuclear estrogen receptors, ERα and ERβ.[17]

Genomic (Classical) Signaling

This is the traditional mechanism of estrogen action. It involves the direct regulation of gene expression and occurs over hours to days.

Caption: The classical genomic signaling pathway of estradiol.

In this pathway, estradiol diffuses into the cell and binds to ERα or ERβ in the cytoplasm or nucleus.[18] This binding causes the receptor to dimerize, translocate to the nucleus if not already there, and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[19] This complex then recruits co-activator or co-repressor proteins, ultimately modulating gene transcription to produce a cellular response.[18]

Non-Genomic (Rapid) Signaling

Estradiol can also trigger rapid cellular responses that occur within seconds to minutes, independently of gene transcription.[18] These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane.[19]

Caption: The non-genomic (rapid) signaling pathways of estradiol.

Binding of estradiol to membrane-associated ERs activates various intracellular signaling cascades, including the MAPK and PI3K/Akt pathways.[20] This can lead to the mobilization of intracellular calcium, activation of protein kinases, and modulation of ion channel activity, resulting in rapid physiological changes.[20]

ERE-Independent (Tethered) Signaling

In addition to direct DNA binding, the estradiol-ER complex can regulate gene expression indirectly. This "tethered" mechanism involves protein-protein interactions with other transcription factors.

Caption: ERE-Independent ("tethered") genomic signaling by the estradiol-ER complex.

A significant portion of estrogen-regulated genes do not contain a classic ERE sequence.[17][19] For these genes, the ligand-bound ER complex does not bind directly to DNA but instead interacts with other DNA-bound transcription factors, such as AP-1 (Fos/Jun) or Sp-1.[16][17] This tethering action modulates the activity of these factors, thereby indirectly regulating the transcription of a different set of target genes.[19]

References

- 1. 17-beta-Estradiol-13C2 Stable Isotope [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eurisotop.com [eurisotop.com]

- 4. Estradiol - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Estradiol-13C2 - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 7. Estradiol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions [mdpi.com]

- 9. Synthesis of 3,4-13C2-steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ESTRADIOL (3,4-13C2, 99%) | Eurisotop [eurisotop.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 14. lcms.cz [lcms.cz]

- 15. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. biochemia-medica.com [biochemia-medica.com]

- 19. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

A Technical Guide to the Certificate of Analysis and Specifications of Estradiol-13C2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and specifications for Estradiol-13C2, a critical isotopically labeled internal standard used in quantitative bioanalytical studies. This document outlines the typical quality control parameters, detailed experimental methodologies for its characterization, and a summary of the biological pathways in which estradiol is involved.

Estradiol-13C2: Specifications and Certificate of Analysis

A Certificate of Analysis for Estradiol-13C2 is a formal document that certifies the quality and purity of a specific batch of the compound. It is a critical component of good laboratory practice (GLP) and is essential for ensuring the accuracy and reproducibility of experimental results. The following tables summarize the typical specifications found on a CoA for Estradiol-13C2.

Table 1: General Specifications

| Parameter | Typical Specification |

| Chemical Name | 1,3,5(10)-Estratriene-3,17β-diol-3,4-13C2 |

| CAS Number | 82938-05-4 |

| Molecular Formula | C₁₆¹³C₂H₂₄O₂ |

| Molecular Weight | Approximately 274.37 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Ethanol |

Table 2: Quality Control Specifications

| Test | Method | Typical Specification |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |

| Purity (by HPLC) | HPLC-UV | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C |

| Mass Spectrum | ESI-MS | Consistent with expected m/z |

| Loss on Drying | TGA or Vacuum Oven | ≤1.0% |

| Residue on Ignition | Muffle Furnace | ≤0.1% |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis for Estradiol-13C2.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the chemical purity of Estradiol-13C2 by separating it from any unlabeled estradiol and other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a column oven.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is a 55:45 (v/v) mixture of acetonitrile and water.[1]

-

Sample Preparation: A stock solution of Estradiol-13C2 is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 280 nm[1]

-

-

Data Analysis: The purity is calculated by determining the area percentage of the Estradiol-13C2 peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight and determine the isotopic enrichment of Estradiol-13C2.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled to an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is prepared as a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative ion ESI.

-

Mass Range: Scan a range that includes the expected m/z of the protonated or deprotonated molecule (e.g., m/z 200-400).

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Identity: The measured monoisotopic mass of the molecular ion should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical exact mass of Estradiol-13C2.

-

Isotopic Enrichment: The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are used to calculate the percentage of molecules that are labeled with ¹³C. The isotopic enrichment is determined by comparing the measured isotopic distribution to the theoretical distribution for the specified level of enrichment.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Estradiol-13C2 and ensure the ¹³C labels are in the correct positions.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C detection.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[3]

-

NMR Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of the hydrogen atoms.

-

¹³C NMR: Provides information on the carbon skeleton. The signals for the ¹³C-labeled carbons will be significantly enhanced.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

-

-

Data Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are compared with the expected values for the Estradiol-13C2 structure to confirm its identity.[3][4]

Visualizing Key Processes

The following diagrams illustrate the quality control workflow for Estradiol-13C2 and the biological signaling pathway of estradiol.

Figure 1: Quality control workflow for the release of an Estradiol-13C2 batch.

Figure 2: Simplified overview of the genomic and non-genomic estradiol signaling pathways.

References

- 1. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of 17beta-estradiol structures from x-ray diffraction and solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Precision: A Technical Guide to Stable Isotope Labeling in Steroid Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of endocrinology, drug development, and clinical diagnostics, the precise quantification of steroid hormones is paramount. This technical guide delves into the core principles, methodologies, and applications of stable isotope labeling, a technique that stands as the gold standard for steroid analysis. By leveraging the power of isotope dilution mass spectrometry, researchers can achieve unparalleled accuracy and sensitivity, overcoming the inherent challenges of analyzing complex biological matrices.

Core Principles: The Power of Isotopic Signatures

Stable isotope labeling involves the incorporation of non-radioactive, heavier isotopes of common elements into a molecule's structure. For steroid analysis, the most frequently used stable isotopes are Deuterium (²H) and Carbon-13 (¹³C).[1] These isotopically labeled steroids are chemically identical to their endogenous counterparts, meaning they exhibit the same behavior during sample preparation and chromatographic separation.[2]

The key distinction lies in their mass-to-charge ratio (m/z), which allows them to be differentiated by a mass spectrometer.[2] When a known amount of a stable isotope-labeled steroid (the internal standard) is added to a sample, it acts as a tracer. By measuring the ratio of the naturally occurring (endogenous) steroid to the labeled internal standard, precise quantification can be achieved. This method, known as isotope dilution mass spectrometry, effectively corrects for variations in sample extraction, derivatization, and instrument response, thereby minimizing analytical error.[2]

The use of stable isotope-labeled internal standards is particularly crucial for mitigating "matrix effects," a common issue in the analysis of complex biological samples like serum or plasma.[2] Components of the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since the isotopically labeled internal standard is affected by the matrix in the same way as the endogenous analyte, the ratio of their signals remains constant, ensuring reliable and accurate quantification.[2] While deuterated standards are commonly used, ¹³C-labeled standards are generally considered more stable as the carbon-carbon bonds are less prone to exchange than carbon-hydrogen bonds, which can sometimes occur with deuterated compounds.[3]

Quantitative Analysis: A Summary of Performance

The use of stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional analytical sensitivity and precision. The following tables summarize typical quantitative performance metrics for the analysis of various steroid hormones using this methodology.

| Steroid | Lower Limit of Quantification (LLOQ) (pg/mL) | Matrix | Citation |

| Testosterone | 0.5 - 5 | Serum/Plasma | [4][5][6] |

| Androstenedione | 1 | Neat Solution | [7] |

| 11-deoxycortisol | 5 | Neat Solution | [7] |

| 17-OH progesterone | 5 | Neat Solution | [7] |

| Cortisone | 5 | Neat Solution | [7] |

| Estradiol | 5 | Neat Solution | [7] |

| Estrone | 5 | Neat Solution | [7] |

| Progesterone | 5 | Neat Solution | [7] |

| Aldosterone | 10 | Neat Solution | [7] |

| Corticosterone | 10 | Neat Solution | [7] |

| Cortisol | 10 | Neat Solution | [7] |

Table 1: Representative Lower Limits of Quantification (LLOQs) for various steroids using LC-MS/MS with stable isotope dilution.

| Steroid | Recovery Rate (%) | Extraction Method | Matrix | Citation |

| Multiple Steroids | 87 - 101 | Solid-Phase Extraction | Serum/Plasma | [8] |

| Multiple Steroids | 90 - 107 | Supported Liquid Extraction | Human Plasma | [9] |

| Multiple Steroids | 86.4 - 115.0 | Liquid-Liquid Extraction | Serum | [10] |

| Multiple Steroids | 86.8 - 113.8 | Protein Precipitation | Serum | [11] |

| Aldosterone | 42 | Solid-Phase Extraction | Neat Solution | [7] |

| Testosterone | 95 | Solid-Phase Extraction | Neat Solution | [7] |

| Androstenedione | 91 - 103 | Isotope Dilution LC-MS/MS | Plasma | [12] |

| Testosterone | 97 | LC-MS/MS | Serum | [13] |

Table 2: Typical recovery rates for steroid hormones using various extraction techniques.

Experimental Protocols: From Sample to Signal

The accurate analysis of steroids using stable isotope labeling relies on robust and reproducible sample preparation. The two most common techniques for extracting steroids from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Materials:

-

Biological sample (e.g., serum, plasma)

-

Stable isotope-labeled internal standard solution

-

Organic extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)[14]

-

Vortex mixer

-

Centrifuge

-

Dry ice/ethanol bath (optional, for phase separation)[14]

-

Evaporation system (e.g., nitrogen evaporator, centrifugal vacuum concentrator)[15]

-

Reconstitution solvent (compatible with LC-MS/MS mobile phase)

Procedure:

-

Sample Spiking: To a known volume of the biological sample, add a precise amount of the stable isotope-labeled internal standard solution.

-

Protein Precipitation (Optional but Recommended): Add a protein precipitating agent, such as acetonitrile, to the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube.[11]

-

Extraction: Add the organic extraction solvent to the sample at a recommended ratio (e.g., 5:1 v/v solvent to sample).[14]

-

Mixing: Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the steroids into the organic phase.[14]

-

Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.[15] Alternatively, for solvents like diethyl ether, the aqueous layer can be frozen using a dry ice/ethanol bath, allowing the liquid organic layer to be decanted.[14]

-

Collection: Carefully transfer the organic layer (which now contains the steroids) to a new tube.

-

Repeat Extraction (Optional): For maximum recovery, the extraction step can be repeated with a fresh aliquot of the organic solvent. The organic fractions are then pooled.[15]

-

Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[15]

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent that is compatible with the LC-MS/MS mobile phase. The sample is now ready for analysis.[9]

Solid-Phase Extraction (SPE) Protocol

SPE is a more modern and often automated technique that separates compounds based on their physical and chemical properties as they pass through a solid sorbent.

Materials:

-

Biological sample (e.g., serum, plasma)

-

Stable isotope-labeled internal standard solution

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., water, hexane, or a weak organic solvent mixture)[8]

-

Elution solvent (e.g., ethyl acetate, methanol, acetonitrile)[8]

-

Positive pressure manifold or vacuum manifold

-

Evaporation system

-

Reconstitution solvent

Procedure:

-

Sample Spiking and Pre-treatment: Spike the biological sample with the internal standard solution. The sample may require dilution or pH adjustment prior to loading.

-

Sorbent Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE sorbent to activate it.

-

Sorbent Equilibration: Flush the sorbent with an equilibration solvent (e.g., water) to prepare it for the sample.

-

Sample Loading: Apply the pre-treated sample to the SPE cartridge or plate. The steroids will bind to the sorbent.

-

Washing: Wash the sorbent with one or more wash solvents to remove interfering substances while the steroids remain bound.[8]

-

Elution: Elute the steroids from the sorbent using a strong organic solvent.

-

Evaporation: Evaporate the eluate to dryness.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the biological context of steroid hormones is crucial for interpreting analytical results. The following diagrams, generated using Graphviz (DOT language), illustrate the major steroid signaling pathways and a typical experimental workflow for steroid analysis.

A typical experimental workflow for steroid analysis using stable isotope labeling and LC-MS/MS.

Simplified diagram of the androgen receptor signaling pathway.

Simplified diagram of the estrogen receptor signaling pathway.

Simplified diagram of the glucocorticoid receptor signaling pathway.

Simplified diagram of the mineralocorticoid receptor signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciex.com [sciex.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of Serum Testosterone in Nondiabetic Young Obese Men: Comparison of Direct Immunoassay to Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arborassays.com [arborassays.com]

- 15. benchchem.com [benchchem.com]

The Cornerstone of Precision: A Technical Guide to the Role of Internal Standards in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role internal standards (IS) play in achieving accurate and reproducible quantification in mass spectrometry (MS). From fundamental principles to practical applications in drug development and proteomics, this document serves as a comprehensive resource for scientists seeking to mitigate analytical variability and ensure data integrity.

The Fundamental Principle of Internal Standardization

Quantitative mass spectrometry is susceptible to variations that can arise at multiple stages of an analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] Factors such as analyte loss during extraction, injection volume inconsistencies, instrument drift, and ionization suppression or enhancement (matrix effects) can significantly impact the accuracy and precision of results.[2][3][4]

An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls in an experiment at the earliest possible stage.[2] The core principle is that the IS, being chemically and physically similar to the analyte of interest, will experience the same variations throughout the analytical process.[3][5] Instead of relying on the absolute signal intensity of the analyte, which can fluctuate, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[6] This ratio remains stable even if sample loss or signal suppression occurs, thereby correcting for experimental variability and ensuring reliable results.[3]

Types of Internal Standards

The selection of an appropriate internal standard is paramount for the success of a quantitative assay. The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible. The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled Internal Standards and Structural Analogs.[2][5]

Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards are considered the "gold standard" in quantitative mass spectrometry.[4][7] These are compounds in which several atoms in the analyte are replaced by their stable (non-radioactive) isotopes, such as deuterium (²H or D), ¹³C, or ¹⁵N.[5]

-

Advantages :

-

Near-Identical Properties : SIL standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience the same extraction recovery and matrix effects.[5]

-

High Accuracy : They provide the most accurate correction for nearly all sources of error.[2]

-

Co-elution : The ability to co-elute with the analyte while being distinguishable by the mass spectrometer (due to the mass difference) makes them ideal for LC-MS applications.[7]

-

-

Considerations :

-

Isotopic Purity : The SIL-IS should have high isotopic purity to avoid interference from any unlabeled analyte impurity.

-

Mass Difference : A mass difference of at least 3-4 Da is generally recommended to prevent spectral overlap.

-

Deuterium Exchange : Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts (the "isotope effect") and may be susceptible to H-D exchange, which can compromise accuracy. Therefore, ¹³C or ¹⁵N labeling is often preferred.[5][8]

-

Cost and Availability : SIL standards can be expensive and may require custom synthesis.[8]

-

Structural Analogs

Structural analogs are compounds that are chemically similar to the analyte but not isotopically labeled. They are often used when a SIL-IS is not available or is prohibitively expensive.[8]

-

Advantages :

-

Cost-Effective : Generally less expensive and more readily available than SIL standards.

-

Improved Precision : Can still offer significant improvements in precision over external calibration alone.[2]

-

-

Considerations :

-

Physicochemical Differences : Since their properties are not identical to the analyte, they may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies.[8]

-

Matrix Effects : They may not compensate for matrix effects as effectively as SIL standards, especially if they do not co-elute with the analyte.[9]

-

Careful Selection : The chosen analog must be proven to behave similarly to the analyte under the specific experimental conditions.[3]

-

Data Presentation: The Impact of Internal Standardization

The use of an internal standard dramatically improves the precision and accuracy of quantitative results. The following tables summarize a comparative experiment analyzing a target analyte in a sample matrix with and without an internal standard, demonstrating the superior performance of the internal standard method.

Quantitative Comparison

| Method | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Replicate 4 (µg/mL) | Replicate 5 (µg/mL) |

| Without IS (External Std.) | 0.53 | 0.47 | 0.58 | 0.45 | 0.55 |

| With IS (Internal Std.) | 0.51 | 0.50 | 0.49 | 0.51 | 0.50 |

Data adapted from a representative experiment.

Statistical Summary

| Method | Mean Conc. (µg/mL) | Standard Deviation | % Relative Standard Deviation (%RSD) / Coefficient of Variation (%CV) |

| Without IS (External Std.) | 0.516 | 0.055 | 10.7% |

| With IS (Internal Std.) | 0.502 | 0.008 | 1.6% |

As the data clearly shows, the internal standard method yields a significantly lower %RSD, indicating much higher precision and reliability in the quantification.[10] According to regulatory guidelines from bodies like the FDA and EMA, a %CV of ≤15% is generally required for the precision of quality control samples (and ≤20% at the Lower Limit of Quantification).[11][12] The external standard method in this example would fail to meet this criterion, while the internal standard method demonstrates excellent performance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are two detailed protocols for common applications of internal standards in drug development and proteomics.

Protocol 1: Quantification of Gefitinib in Human Plasma (Regulated Bioanalysis)

This protocol describes a validated LC-MS/MS method for the quantification of the anti-cancer drug Gefitinib in human plasma, a typical workflow in drug development.[2]

4.1.1. Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nebiolab.com [nebiolab.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 8. scispace.com [scispace.com]

- 9. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. anivet.au.dk [anivet.au.dk]

The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the demanding realms of pharmaceutical research and development, the need for precise and accurate quantification of molecules is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive technique, offering unparalleled accuracy and establishing itself as a reference method for quantitative analysis. This technical guide delves into the core principles of IDMS, provides a detailed experimental protocol for a key application, presents representative quantitative data, and illustrates fundamental concepts through clear visualizations.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard, or "spike," to a sample containing the analyte of interest.[1][2] This internal standard is a version of the analyte where one or more atoms have been replaced by their heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during sample preparation, extraction, and analysis.[3]

By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy.[2] This is because the ratio of the two forms is unaffected by variations in sample recovery during processing, making the technique robust and reliable.[3]

The key steps in an IDMS workflow are:

-

Spiking: A precisely known amount of the isotopically labeled internal standard is added to the sample.

-

Equilibration: The sample and the spike are thoroughly mixed to ensure homogeneity.

-

Sample Preparation: The analyte and the internal standard are extracted and purified from the sample matrix.

-

Mass Spectrometric Analysis: The sample is introduced into a mass spectrometer, and the instrument measures the distinct mass-to-charge ratios of the native analyte and the isotopically labeled standard.

-

Quantification: The ratio of the signals from the native analyte and the internal standard is used to calculate the concentration of the analyte in the original sample.

Experimental Protocol: Quantification of Anastrozole in Human Plasma by LC-MS/MS

This section provides a detailed protocol for the quantitative analysis of the non-steroidal aromatase inhibitor Anastrozole in human plasma, a common application in therapeutic drug monitoring and pharmacokinetic studies. This method utilizes Anastrozole-d12 as the isotopically labeled internal standard.

Materials and Reagents

-

Anastrozole reference standard

-

Anastrozole-d12 (internal standard)

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

Preparation of Standards and Quality Control Samples

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Anastrozole and Anastrozole-d12 by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Anastrozole by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Anastrozole-d12 by diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Anastrozole working standard solutions into blank human plasma.

Sample Preparation

-

To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 25 µL of the Anastrozole-d12 internal standard working solution.

-

Vortex the plate for 30 seconds.

-

Add 200 µL of acetonitrile to each well to precipitate proteins.

-

Seal and vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Anastrozole: m/z 294.2 → 225.1; Anastrozole-d12: m/z 306.2 → 237.1 |

Data Analysis

-

Integrate the peak areas for the selected reaction monitoring (SRM) transitions of Anastrozole and Anastrozole-d12.

-

Calculate the peak area ratio of Anastrozole to Anastrozole-d12.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used.

-

Determine the concentration of Anastrozole in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Representative Quantitative Data

The following table summarizes representative performance data from various published LC-MS/MS methods for the quantification of Anastrozole in human plasma, illustrating the typical sensitivity and accuracy achieved with IDMS.

| Method Reference | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Method A | 0.1 | 95-105 | < 10 |

| Method B | 0.5 | 92-108 | < 12 |

| Method C | 0.2 | 98-102 | < 8 |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

This table demonstrates the high level of sensitivity and reproducibility that can be achieved with IDMS-based methods, making them suitable for demanding applications such as therapeutic drug monitoring where low concentrations of drugs need to be accurately measured.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows of Isotope Dilution Mass Spectrometry.

Caption: The fundamental principle of Isotope Dilution Mass Spectrometry.

Caption: A generalized experimental workflow for Isotope Dilution Mass Spectrometry.

Conclusion

Isotope Dilution Mass Spectrometry stands as a powerful and indispensable tool in modern analytical science, particularly for applications demanding the highest levels of accuracy and precision. Its ability to mitigate the effects of sample loss during preparation makes it an incredibly robust technique for the quantification of small molecules in complex matrices. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical application of IDMS is essential for generating reliable and high-quality quantitative data that can confidently guide critical decisions in the pharmaceutical pipeline.

References

Methodological & Application

Application Notes and Protocols for Estradiol Quantification Using Estradiol-13C2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of estradiol in biological matrices, specifically utilizing Estradiol-13C2 as an internal standard. The following sections outline various sample preparation techniques, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), as well as derivatization methods to enhance detection sensitivity in mass spectrometry-based analyses.

Introduction

Accurate quantification of estradiol, a primary female sex hormone, is crucial in numerous fields, including endocrinology, clinical research, and pharmaceutical development. Given its low physiological concentrations, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method due to its high specificity and sensitivity, surpassing traditional immunoassay techniques that can suffer from cross-reactivity.[1][2] The use of a stable isotope-labeled internal standard, such as Estradiol-13C2, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification.

Sample Preparation Methodologies

The choice of sample preparation method is critical for achieving high recovery and minimizing matrix interference. The two primary techniques for extracting estradiol from biological samples like serum and plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For estradiol, a nonpolar steroid hormone, organic solvents are used to extract it from the aqueous biological matrix.

Protocol for LLE:

-

Sample Aliquoting: Take a 500 µL aliquot of the biological sample (e.g., serum or plasma).[3]

-

Internal Standard Spiking: Fortify the sample with the Estradiol-13C2 internal standard solution.

-

Extraction: Add 6 mL of methyl tert-butyl ether (MTBE) to the sample.[3]

-

Mixing: Vortex the mixture thoroughly to ensure efficient extraction.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers. To enhance separation, the sample can be frozen, allowing the organic layer to be decanted.[3]

-

Drying: Evaporate the collected organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent, which may be the initial mobile phase for LC-MS/MS analysis or a derivatization agent solution.[3]

Solid-Phase Extraction (SPE)

SPE is a more selective and often more efficient method for sample cleanup and concentration compared to LLE.[4] It utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away.

Protocol for SPE using a Polymeric Sorbent (e.g., Oasis HLB): [4]

-

Sample Pre-treatment: Precipitate proteins in the sample by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.[1]

-

Cartridge Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[4]

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[4]

-

Elution: Elute the estradiol and the internal standard with a stronger solvent (e.g., methanol or an acetonitrile/water mixture).[4]

-

Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.[4]

Derivatization for Enhanced Sensitivity

For low-concentration samples, derivatization can significantly improve the ionization efficiency of estradiol in the mass spectrometer's ion source, leading to enhanced sensitivity.[5]

Protocol for Dansyl Chloride Derivatization:

-

Reagent Preparation: Prepare a solution of dansyl chloride in acetone and a carbonate buffer.[3]

-

Derivatization Reaction: Add the dansyl chloride solution to the dried and reconstituted sample extract.[3]

-

Incubation: Incubate the reaction mixture to allow the derivatization to complete.

-

Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system.[3]

Other derivatization reagents like 1,2-dimethylimidazole-5-sulfonyl chloride and 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) have also been shown to be effective.[1][6][7]

Quantitative Data Summary

The following tables summarize the performance of different sample preparation and analysis methods for estradiol quantification.

Table 1: Comparison of Sample Preparation Techniques

| Method | Sample Volume | Key Reagents | Recovery Rate | Lower Limit of Quantification (LOQ) | Reference |

| LLE with MTBE | 500 µL | Methyl tert-butyl ether | Not Specified | 1 pg/mL (with derivatization) | [3] |

| SPE (SOLAµ HRP) | Not Specified | Methanol, Water | 42% - 95% (for a panel of steroids) | 5 pg/mL | [8] |

| Supported Liquid Extraction (SLE) | 250 µL | Dichloromethane | ~100% | 2 pg/mL | [9] |

Table 2: Performance of Different Derivatization Reagents

| Derivatization Reagent | Key Advantages | Achieved LOQ | Reference |

| Dansyl Chloride | Commonly used, enhances ionization | 1 pg/mL | [3] |

| 1,2-dimethylimidazole-5-sulfonyl chloride | Analyte-specific fragmentation, high sensitivity | 0.5 pg/mL | [6][7] |

| MPDNP-F | Reduced reaction time, fewer interfering peaks | 5.0 pg/mL | [1] |

| FMP-TS | Compound-specific fragmentation | 0.2 pg on-column | [5] |

Experimental Workflow

The general workflow for estradiol quantification involves sample collection, preparation, and analysis.